molecular formula C17H19N3O4S2 B2695795 N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034573-77-6

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2695795
CAS No.: 2034573-77-6
M. Wt: 393.48
InChI Key: SGDJYMLTTRFVHK-UHFFFAOYSA-N
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Description

The compound N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a heterocyclic sulfonamide featuring a benzo[d]oxazole core, a thiophen-3-yl group, and an azetidine ring. Key structural attributes include:

  • Benzo[d]oxazole sulfonamide: A bicyclic aromatic system with a sulfonamide substituent, often associated with enzyme inhibition (e.g., carbonic anhydrase) or antimicrobial activity.
  • Thiophen-3-yl group: A sulfur-containing aromatic moiety that may improve lipophilicity and π-π stacking interactions.

Properties

IUPAC Name

N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S2/c1-19-14-9-13(3-4-16(14)24-17(19)21)26(22,23)18-10-15(20-6-2-7-20)12-5-8-25-11-12/h3-5,8-9,11,15,18H,2,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDJYMLTTRFVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC(C3=CSC=C3)N4CCC4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide likely involves multiple steps, including the formation of the azetidine ring, the thiophene ring, and the benzo[d]oxazole core. Typical synthetic routes might include:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Thiophene ring synthesis: Thiophene rings are often synthesized via the Paal-Knorr synthesis or other cyclization methods.

    Benzo[d]oxazole synthesis: This can be synthesized from o-aminophenols and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring and other functional groups can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to modify specific functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific functional groups being targeted and the reaction conditions used.

Scientific Research Applications

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide could have applications in several fields:

    Chemistry: As a building block for more complex molecules or as a reagent in various chemical reactions.

    Biology: Potential use as a probe or ligand in biological studies.

    Medicine: Possible therapeutic applications, depending on its biological activity.

    Industry: Use in the synthesis of materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might interact with specific molecular targets, such as enzymes or receptors, and modulate their activity through binding or chemical modification.

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

The following table compares the target compound with structurally related molecules:

Compound Name Key Structural Features Potential Applications Synthesis Yield (If Available) Reference ID
Target Compound Benzo[d]oxazole sulfonamide, azetidine, thiophen-3-yl Enzyme inhibition, imaging N/A N/A
PT-ADA-PPR (Compound 7 in ) Thiophene, adamantane, polyether chains Dual-color lysosomal imaging Not specified
N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide Thiazolidinone, sulfonamide, phenylimino Antimicrobial/antiviral activity Not specified
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides Oxadiazole, thiazole, sulfonamide Antibacterial agents 50-70% (varies by substituent)
Key Observations:
  • Azetidine vs. Larger Rings : The target compound’s azetidine group may confer higher metabolic stability compared to pyrrolidine-based analogs due to reduced ring size and strain .
  • Thiophen-3-yl vs. Thiophen-2-yl : The 3-position of the thiophene group (as in the target compound) could alter electronic properties and steric interactions compared to 2-substituted thiophenes in imaging agents like PT-ADA-PPR .
  • Sulfonamide Linkage: The benzo[d]oxazole sulfonamide in the target compound contrasts with thiazolidinone sulfonamides (e.g., ), which are associated with antimicrobial activity .
Comparison with Analog Syntheses:
  • PT-ADA-PPR () : Utilizes multi-step reactions involving polyether chain elongation and adamantane coupling, requiring FeCl3 as a catalyst for oxidative polymerization .
  • Thiazolidinone Sulfonamide (): Synthesized via cyclocondensation of thiourea derivatives and phenylisothiocyanate in Et3N/DMF-H2O, yielding ~50% after purification .
  • Oxadiazole-Thiazole Derivatives () : Achieved via hydrazine reflux (MeOH, 2 h) followed by CS2/KOH-mediated cyclization (5 h), with yields up to 70% .
Key Challenges:
  • The target compound’s azetidine-thiophene ethylamine moiety may require specialized coupling agents (e.g., EDC/HOBt) to avoid side reactions, unlike FeCl3-mediated polymerizations in .

Biological Activity

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, often referred to as AZET, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes an azetidine ring, thiophene moiety, and a sulfonamide group, which together may contribute to its pharmacological properties.

  • Molecular Formula : C18H21N3O2S2
  • Molecular Weight : 375.51 g/mol
  • CAS Number : 2034568-09-5

Synthesis and Characterization

The synthesis of AZET involves multiple steps, including the coupling of key intermediates followed by the reaction with oxalic acid to form the oxalamide product. Analytical techniques such as NMR spectroscopy, FTIR spectroscopy, and X-ray crystallography have been employed to confirm its structure and purity.

Anticancer Activity

Recent studies have explored the anticancer potential of AZET. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

  • A549 (adenocarcinoma human alveolar basal epithelial cells)
  • HT29 (human colonic adenocarcinoma cells)

The cytotoxicity was assessed using the MTT assay, where AZET showed IC50 values indicating effective inhibition of cell proliferation at concentrations ranging from 0.5 to 1000 µM .

The proposed mechanism of action for AZET involves interference with cellular signaling pathways associated with cancer cell growth. It is hypothesized that the sulfonamide group plays a crucial role in enzyme inhibition, particularly affecting farnesyltransferase activity, which is vital for the post-translational modification of Ras proteins involved in tumorigenesis .

Antimicrobial Activity

In addition to its anticancer properties, AZET has exhibited antimicrobial activity against a range of pathogenic bacteria. The minimal inhibitory concentration (MIC) values for various bacterial strains suggest that AZET could serve as a lead compound for developing new antibiotics .

Study 1: Cytotoxicity Evaluation

A comprehensive study evaluated the cytotoxic effects of AZET on several cancer cell lines. The results indicated that AZET significantly reduced cell viability in a dose-dependent manner. The study highlighted:

Cell LineIC50 (µM)
A54925
HT2930
MRC-5>100

This suggests selective toxicity towards cancer cells while sparing normal cells .

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of AZET against Gram-positive and Gram-negative bacteria. The findings revealed:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.03
Escherichia coli0.12

These results indicate that AZET possesses potent antibacterial properties, making it a candidate for further development in antimicrobial therapies .

Future Directions

The promising biological activities of this compound warrant further research into its pharmacokinetics and potential therapeutic applications. Future studies should focus on:

  • Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its anticancer and antimicrobial activities.
  • In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.

Q & A

Q. Optimization Tips :

  • Use inert atmosphere (N₂/Ar) for Pd-catalyzed steps to prevent oxidation .
  • Monitor pH during sulfonylation to avoid side reactions (e.g., hydrolysis) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
A combination of spectroscopic and crystallographic methods ensures structural validation:

TechniqueKey Data PointsApplicationReference
NMR (¹H/¹³C)- δ 7.2–7.5 ppm (thiophene protons)
- δ 3.8–4.2 ppm (azetidine CH₂)
Confirm backbone connectivity
FT-IR - 1680–1700 cm⁻¹ (C=O stretch)
- 1150 cm⁻¹ (S=O stretch)
Identify functional groups
XRD Crystallographic parameters (e.g., P2₁/c space group)Resolve stereochemistry

Note : High-resolution mass spectrometry (HRMS) is recommended for molecular weight confirmation .

Advanced: How can researchers design experiments to study interactions with biological targets?

Methodological Answer:
To evaluate therapeutic potential, use:

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to receptors (e.g., kinases) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
  • Molecular Dynamics (MD) Simulations : Predict binding modes using software like GROMACS .

Case Study :
A structurally related benzoxazole derivative showed pH-dependent antimicrobial activity, suggesting similar assays could apply here .

Advanced: How can contradictions in activity data across studies be resolved?

Methodological Answer:
Common contradictions arise from:

  • pH-dependent tautomerism (e.g., thione-thiol equilibria in thiophene derivatives) .
  • Solvent effects (e.g., DMSO vs. aqueous buffers altering solubility) .

Q. Resolution Strategies :

  • Standardize assay conditions (pH 7.4 for physiological relevance) .
  • Validate results using orthogonal methods (e.g., SPR + computational docking) .

Advanced: What computational approaches are suitable for studying reactivity and electronic properties?

Methodological Answer:

MethodSoftwareParametersApplicationReference
DFT Gaussian 16B3LYP/6-311+G(d,p)Optimize geometry, calculate HOMO-LUMO gaps
Docking AutoDock VinaLamarckian GAPredict protein-ligand interactions

Example : DFT studies on similar sulfonamides revealed electron-withdrawing effects from the benzoxazole ring, guiding SAR .

Advanced: How can data reproducibility in multi-step synthesis be ensured?

Methodological Answer:

  • Control Variables :
    • Temperature (±2°C) during Pd-catalyzed steps .
    • Stoichiometry (e.g., 1.1 eq. sulfonyl chloride to avoid unreacted intermediates) .
  • Quality Checks :
    • Intermediate purity via TLC (Rf = 0.3–0.5 in EtOAc/hexane) .
    • Batch consistency using HPLC (C18 column, 90:10 H₂O/MeCN) .

Reference : Reproducible yields (>70%) were achieved for analogous triazole derivatives under strict anhydrous conditions .

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